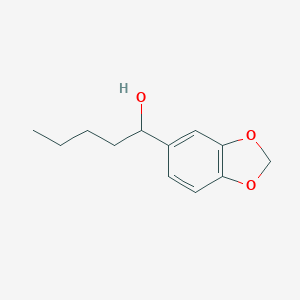

1-(1,3-Benzodioxol-5-yl)pentan-1-ol

Vue d'ensemble

Description

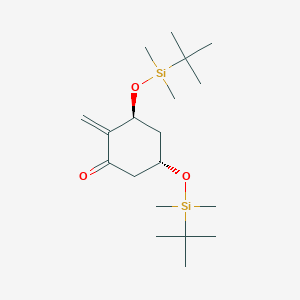

“1-(1,3-Benzodioxol-5-yl)pentan-1-ol” is an organic compound that contains benzodioxole as the main structural unit. Benzodioxole is a heterocyclic compound that consists of a benzene ring fused with a dioxole ring. It’s also known as benzodioxolypentanone .

Molecular Structure Analysis

The molecular formula of “1-(1,3-Benzodioxol-5-yl)pentan-1-ol” is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .Applications De Recherche Scientifique

Structural Chemistry and Crystallization

- Structural Chemistry : The hydrochloride hydrates of pentylone, a compound structurally similar to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, show intriguing crystallization patterns. The compound crystallizes as hydrochloride monohydrate salt, forming a six-sided species linked by hydrogen bonds, showcasing the unique structural properties of such compounds (Wood, Bernal, & Lalancette, 2017).

Neuropharmacology

- Neuropharmacology : Studies on compounds structurally related to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, like butylone and pentylone, reveal their action as dopamine transporter blockers and serotonin transporter substrates. These findings highlight the potential neuropharmacological effects of related compounds (Saha et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition : Piperine derivatives with a structural resemblance to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol demonstrate efficacy as corrosion inhibitors on iron surfaces. This suggests potential applications of similar compounds in protecting metal surfaces (Belghiti et al., 2018).

Thermodynamics in Surfactant Solutions

- Thermodynamics in Surfactant Solutions : Research into the solubilization thermodynamics of pentan-1-ol in surfactant mixtures reveals unique entropy and enthalpy-controlled solubilization behaviors. This offers insights into the potential applications of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in complex surfactant systems (Bury, Treiner, Chevalet, & Makayssi, 1991).

Anticancer and Antibacterial Properties

- Anticancer and Antibacterial Properties : Derivatives of 2-phenyl 1,3-benzodioxole, which share structural features with 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, show promising anticancer, antibacterial, and DNA binding potential. This suggests the possible biomedical applications of similar compounds (Gupta et al., 2016).

Occupational Safety

- Occupational Safety : The determination of pentan-1-ol and its isomers in workplace air highlights the importance of monitoring such compounds for occupational health and safety. Given the structural similarity, similar protocols could be relevant for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol (Zielinski, Twardowska, & Kucharska, 2019).

Antibacterial Activity of Derivatives

- Antibacterial Activity of Derivatives : N-Substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine, a compound related to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, exhibit antibacterial activity. This underscores the potential of similar compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Surface Conductance and Adsorption Studies

- Surface Conductance and Adsorption Studies : The adsorption of pentan-1-ol on gold surfaces, studied through capacitance and surface conductance, sheds light on the interaction of similar molecules with metal surfaces, which can be crucial for surface chemistry applications (Tucceri & Posadas, 1987).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIYWLGVHHVGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278194 | |

| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)pentan-1-ol | |

CAS RN |

5422-01-5 | |

| Record name | NSC6605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)